molecular formula C21H28O2Si B040067 (3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal CAS No. 123444-68-8

(3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal

Cat. No.: B040067
CAS No.: 123444-68-8
M. Wt: 340.5 g/mol
InChI Key: BRCGTKPAENHKCL-SFHVURJKSA-N
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Description

(3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal: is a chemical compound with a specific stereochemistry, indicated by the (3S) prefix. This compound is characterized by the presence of a methyl group, a tert-butyl group, and a diphenylsilyloxy group attached to a butanal backbone. It is often used in research and experimental settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-methyl-1-butanol and diphenylsilanol.

    Protection of Hydroxyl Group: The hydroxyl group of (S)-3-methyl-1-butanol is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) to form the tert-butyldimethylsilyl ether.

    Oxidation: The protected alcohol is then oxidized to the corresponding aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Formation of Diphenylsilyloxy Group: The aldehyde is reacted with diphenylsilanol in the presence of a base, such as triethylamine, to form the diphenylsilyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal can undergo oxidation reactions to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylsilyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The diphenylsilyloxy group may also facilitate interactions with hydrophobic regions of biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal: The enantiomer of the compound with different stereochemistry.

    (3S)-3-Methyl-4-(tert-buty)dimethylsilyloxy)butanal: Similar structure but with dimethylsilyloxy group instead of diphenylsilyloxy.

    (3S)-3-Methyl-4-(tert-buty)trimethylsilyloxy)butanal: Contains a trimethylsilyloxy group.

Uniqueness

  • The presence of the diphenylsilyloxy group in (3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal imparts unique chemical properties, such as increased hydrophobicity and potential for specific molecular interactions.
  • The stereochemistry (3S) also plays a crucial role in its reactivity and interactions with other molecules.

Properties

IUPAC Name

(3S)-4-[tert-butyl(diphenyl)silyl]oxy-3-methylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2Si/c1-18(15-16-22)17-23-24(21(2,3)4,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,16,18H,15,17H2,1-4H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCGTKPAENHKCL-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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